

"Glycerides, C14-26" physical and chemical properties

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Compound of Interest

Compound Name: Glycerides, C14-26

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An In-depth Technical Guide to Glycerides, C14-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerides, C14-26 are complex substances classified as long-chain glycerides. They are esters derived from glycerol and a range of fatty acids with carbon chain lengths from 14 to 26 atoms. Identified by the CAS Number 68002-72-2, this substance is typically derived from natural sources like vegetable oils and animal fats. Due to its variable composition, it is categorized as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials)[1].

These glycerides are valued for their versatile functional properties, including emulsifying, thickening, and serving as carriers for active pharmaceutical ingredients (APIs), which can enhance skin absorption and moisture retention. Their hydrophobic nature, coupled with being generally non-toxic and biodegradable, makes them suitable for a wide array of applications in the pharmaceutical, cosmetic, and food industries.

Chemical and Physical Properties

The properties of **Glycerides, C14-26** can vary depending on the specific fatty acid composition. For instance, a higher degree of saturation generally leads to a more solid, waxy consistency at room temperature, while unsaturated fatty acids result in a more liquid form.

Identifiers and General Characteristics

The following table summarizes the key identifiers for this substance class. While a representative molecular formula is provided, it is important to note the inherent variability of the mixture.

Property	Value	Source(s)
CAS Number	68002-72-2	[1][2]
EINECS Number	268-085-9	[1]
Synonyms	Long-chain glycerides; (C14-C26) Trialkyl glyceride	[3]
Chemical Class	Lipids -> Glycerolipids -> Monoacylglycerols	
Representative Formula	C20H40O4 (for 2,3-dihydroxypropyl heptadecanoate)	
Representative Mol. Wt.	344.5 g/mol	

Physical Properties

The physical state of these glycerides is highly dependent on their specific composition and temperature.

Property	Description	Source(s)
Appearance	Varies from a paste to a viscous, cloudy liquid or waxy solid.	
Color	Beige, Yellow, Light Yellow	
Odor	Characteristic	

Quantitative Physical and Chemical Data

The following table presents quantitative data found for **Glycerides, C14-26**. These values should be considered representative, as the exact figures can fluctuate with the specific fatty acid distribution of a given sample.

Property	Value	Conditions	Source(s)
Boiling Point	464.2°C	at 760 mmHg	N/A
Flash Point	149.3°C	N/A	N/A
Density	0.963 g/cm³	N/A	
Vapor Pressure	1.43E-10 mmHg	at 25°C	
Refractive Index	1.468	N/A	N/A
Chemical Stability	Stable under normal conditions.		
Solubility	Insoluble in water. Soluble in nonpolar organic solvents like chloroform.		
Biodegradability	Readily biodegradable.		

Experimental Protocols

Detailed, standardized protocols for C14-26 glycerides are not readily available due to their complex nature. However, the analysis typically relies on established methodologies for lipid characterization.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This is the most common method for determining the fatty acid profile of a glyceride mixture. The protocol involves converting the fatty acids into more volatile derivatives, typically fatty acid methyl esters (FAMES), before analysis.

Methodology:

- **Hydrolysis/Transesterification:** The glyceride sample undergoes hydrolysis to cleave the fatty acids from the glycerol backbone. This is followed by transesterification (e.g., with methanol in a basic or acidic medium) to convert the fatty acids into FAMES.
- **Extraction:** The resulting FAMES are extracted into a nonpolar solvent, such as hexane or heptane.
- **GC Analysis:** The extracted FAMES are injected into a gas chromatograph, typically equipped with a Flame Ionization Detector (FID).
 - **Column:** A polar capillary column (e.g., DB-FATWAX UI or SP2560) is used to separate the FAMES based on chain length and degree of unsaturation.
 - **Temperature Program:** A programmed temperature gradient is employed, starting at a lower temperature and ramping up to elute the high-molecular-weight FAMES. High final oven temperatures (e.g., up to 380°C) may be necessary for the longest chains.
 - **Injection:** Cool on-column injection is often preferred to prevent discrimination against high-boiling-point components.
- **Quantification:** Identification and quantification of individual fatty acids are achieved by comparing the retention times and peak areas to those of known standards.

Solubility Determination

Determining the solubility of APIs or other substances within a glyceride matrix is crucial for formulation development.

Methodology:

- **Sample Preparation:** Mixtures of the glyceride and the solute (e.g., an API) are prepared at various concentrations.
- **Analysis by Differential Scanning Calorimetry (DSC):** DSC is used to measure the heat flow associated with thermal transitions. By analyzing the melting endotherms of the mixtures, the

dissolution temperature can be determined, which is then used to construct a phase diagram and establish solubility at different temperatures.

- Visual and Spectroscopic Methods:
 - Hot-Stage Microscopy (HSM): Allows for visual observation of the dissolution of the solute in the glyceride as the temperature is increased.
 - HPLC and Raman Spectroscopy: These techniques can be used to quantify the amount of solute dissolved in the liquid phase of the glyceride after equilibration.

Purity and Glyceride Profile Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate mono-, di-, and triglycerides without the need for derivatization.

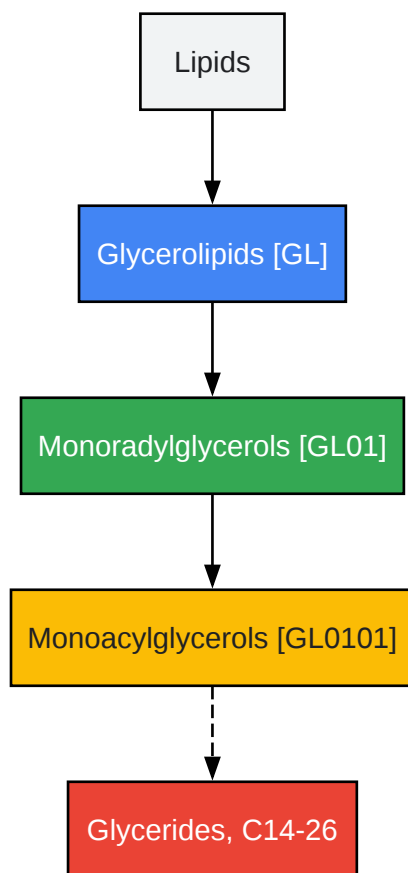
Methodology:

- System: A non-aqueous, reversed-phase HPLC (RP-HPLC) system is commonly employed.
- Column: A C8 or C18 column is typically used.
- Mobile Phase: A gradient of organic solvents, such as acetonitrile, methanol, and tetrahydrofuran (THF), is used for elution.
- Detector: An Evaporative Light Scattering Detector (ELSD) is often preferred for lipid analysis as it does not require the analyte to have a UV chromophore. A Refractive Index (RI) detector can also be used.
- Quantification: Peaks are identified and quantified by comparing against standards of known mono-, di-, and triglycerides.

Visualizations: Workflows and Pathways

Chemical Classification

Glycerides, C14-26 belong to the broad class of lipids and are specifically categorized as glycerolipids.

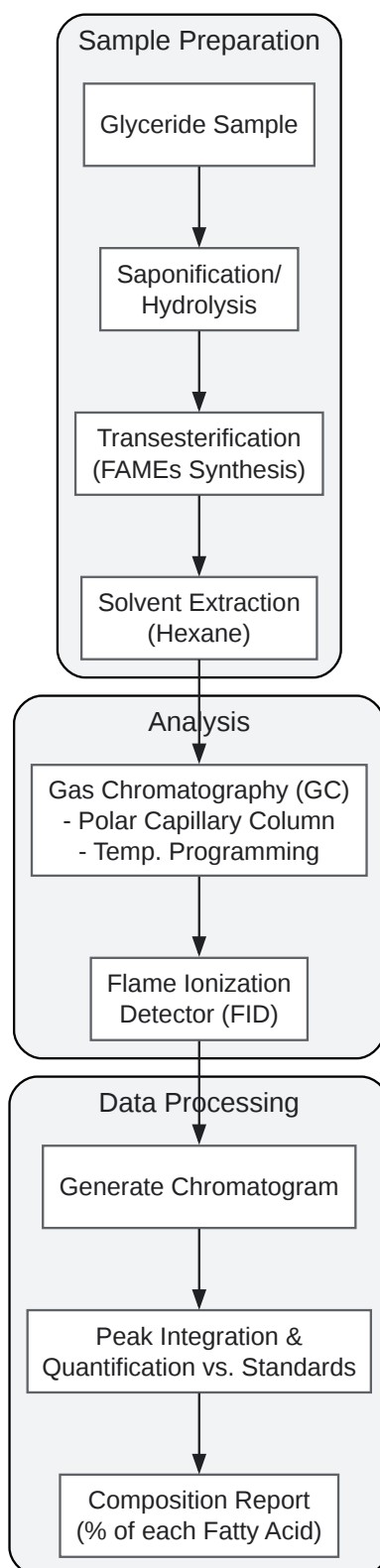


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Caption: Hierarchical classification of **Glycerides, C14-26** within the lipidome.

Experimental Workflow for Compositional Analysis

The following diagram illustrates a typical workflow for determining the fatty acid composition of a C14-26 glyceride sample.

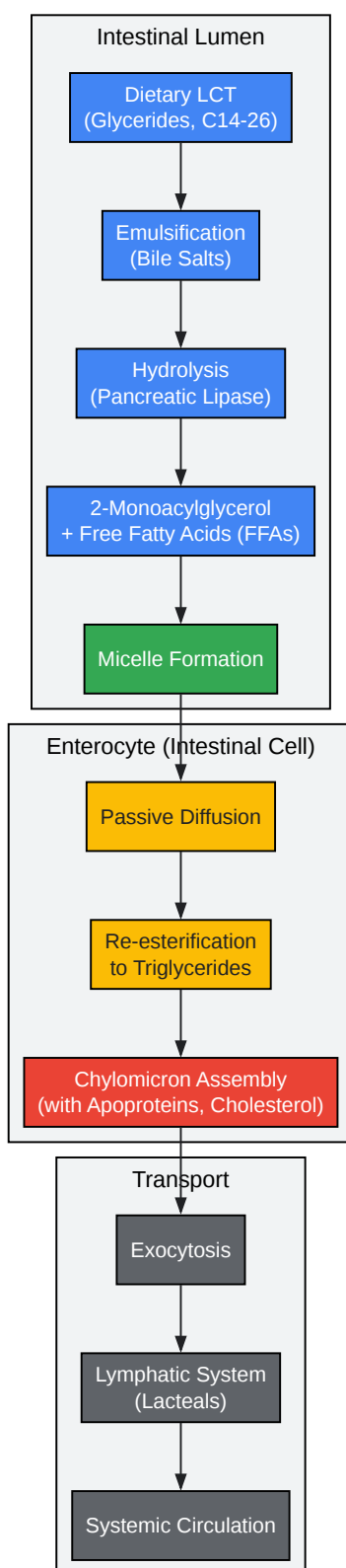


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Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis of glycerides via GC-FID.

Metabolic Pathway of Long-Chain Triglycerides

As long-chain triglycerides (LCTs), **Glycerides, C14-26** follow a specific pathway for digestion and absorption in the small intestine.



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Caption: Simplified metabolic pathway for the digestion and absorption of long-chain triglycerides.

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References

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